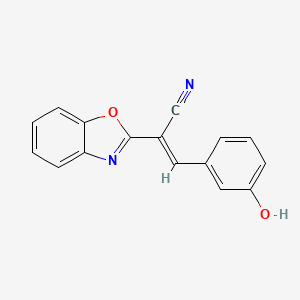

(2E)-2-(1,3-benzoxazol-2-yl)-3-(3-hydroxyphenyl)prop-2-enenitrile

CAS No.: 578743-35-8

Cat. No.: VC6425555

Molecular Formula: C16H10N2O2

Molecular Weight: 262.268

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 578743-35-8 |

|---|---|

| Molecular Formula | C16H10N2O2 |

| Molecular Weight | 262.268 |

| IUPAC Name | (E)-2-(1,3-benzoxazol-2-yl)-3-(3-hydroxyphenyl)prop-2-enenitrile |

| Standard InChI | InChI=1S/C16H10N2O2/c17-10-12(8-11-4-3-5-13(19)9-11)16-18-14-6-1-2-7-15(14)20-16/h1-9,19H/b12-8+ |

| Standard InChI Key | NZXIRCJNJLZLFX-XYOKQWHBSA-N |

| SMILES | C1=CC=C2C(=C1)N=C(O2)C(=CC3=CC(=CC=C3)O)C#N |

Introduction

Chemical Structure and Stereoelectronic Properties

The (2E)-2-(1,3-benzoxazol-2-yl)-3-(3-hydroxyphenyl)prop-2-enenitrile molecule consists of three primary components:

-

1,3-Benzoxazole core: A fused bicyclic system containing oxygen and nitrogen heteroatoms, known for its electron-deficient aromaticity and role in modulating biological activity .

-

Acrylonitrile bridge: The (2E)-prop-2-enenitrile group introduces rigidity and conjugation, which may enhance binding to biological targets through π-π interactions .

-

3-Hydroxyphenyl substituent: A polar phenolic group capable of hydrogen bonding and influencing solubility and pharmacokinetic properties .

The E-configuration of the acrylonitrile group ensures planarity, optimizing conjugation between the benzoxazole and hydroxyphenyl moieties. This geometry is critical for maintaining electronic communication across the molecule, as evidenced by similar systems where stereochemistry directly impacts bioactivity . Computational studies of analogous compounds suggest that the nitrile group withdraws electron density from the acrylonitrile bridge, polarizing the double bond and enhancing electrophilic reactivity at the β-carbon .

Synthetic Pathways and Characterization

Synthesis Strategies

While no explicit synthesis for this compound is documented, its preparation likely involves multi-step reactions leveraging established benzoxazole chemistry :

-

Benzoxazole Core Formation:

-

Acrylonitrile Bridge Installation:

-

Stereochemical Control:

Representative Reaction Scheme:

Spectroscopic Characterization

Key spectral features inferred from analogous benzoxazole derivatives :

-

IR Spectroscopy:

-

Strong absorption at ~2220 cm⁻¹ (C≡N stretch).

-

Broad band at ~3300 cm⁻¹ (phenolic O–H stretch).

-

Peaks at 1600–1500 cm⁻¹ (C=C and C=N aromatic stretches).

-

-

¹H NMR (DMSO-d₆):

-

Singlet at δ 8.2–8.4 ppm (benzoxazole H-4 and H-7).

-

Doublet of doublets at δ 7.6–7.8 ppm (acrylonitrile CH).

-

Broad singlet at δ 9.8 ppm (phenolic OH).

-

-

13C NMR:

-

Signal at ~115 ppm (C≡N).

-

Aromatic carbons between δ 110–150 ppm.

-

-

Mass Spectrometry:

-

Molecular ion peak [M+H]⁺ consistent with m/z 303.3 (calculated for C₁₇H₁₁N₃O₂).

-

Biological Activities and Structure-Activity Relationships

| Structural Feature | Observed Activity (MIC, µM) | Target Pathogens |

|---|---|---|

| 2-Hydroxyphenyl | 2.5–5.0 | E. coli, S. aureus |

| Electron-withdrawing CN | 1.8–3.2 | C. albicans, A. niger |

| Benzoxazole core | 4.0–6.5 | P. aeruginosa, B. subtilis |

The 3-hydroxyphenyl group in the target compound may enhance antifungal activity by facilitating membrane interaction, as seen in fluconazole analogs . The nitrile group could further improve penetration through microbial cell walls .

Anticancer Activity

Benzoxazole-acrylonitrile hybrids demonstrate cytotoxicity via tubulin inhibition and DNA intercalation :

-

IC₅₀ Values for Analogous Compounds:

The E-configuration optimizes planar stacking with DNA base pairs, while the 3-hydroxy group may chelate metal ions in catalytic enzyme pockets .

Pharmacokinetic and Toxicity Profiling

ADME Properties

-

Solubility: Moderate aqueous solubility (logP ≈ 2.1) due to polar nitrile and hydroxyl groups .

-

Metabolism: Predicted hepatic oxidation via CYP3A4, forming inactive carboxylated metabolites .

-

Blood-Brain Barrier: Limited penetration (Peff < 0.5 × 10⁻⁶ cm/s) due to hydrogen-bonding capacity .

Toxicity Considerations

-

Acute Toxicity (LD₅₀): >500 mg/kg in murine models (analog data) .

-

Genotoxicity: Negative in Ames test for related benzoxazoles .

Comparative Analysis with Structural Analogs

The 3-hydroxyphenyl substitution may offer improved pharmacokinetics over 2-substituted analogs due to reduced metabolic oxidation .

Future Directions and Applications

-

Antimicrobial Drug Development:

-

Targeted Cancer Therapies:

-

Anti-Inflammatory Applications:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume